N'-(4-aminophenyl)carbamimidothioic acid is a complex organic compound notable for its unique structural features, which include both amino and sulfanyl groups. This compound is classified under the category of carbamimidothioic acids, which are characterized by the presence of a carbamimidothioic functional group attached to an aromatic amine. The compound's IUPAC name reflects its structure, indicating the presence of a phenyl group substituted with an amino group and a carbamimidothioic moiety.
The synthesis of N'-(4-aminophenyl)carbamimidothioic acid can be achieved through various methods, typically involving the reaction of substituted aryl amines with alkyl cyanoacetates or other reagents. One common approach includes:
N'-(4-aminophenyl)carbamimidothioic acid features a phenyl ring substituted with an amino group and a carbamimidothioic acid functional group. The molecular formula is , indicating the presence of four nitrogen atoms and two sulfur atoms alongside carbon and hydrogen.
InChI=1S/C8H10N4S2/c9-7(13)11-5-2-1-3-6(4-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
PZMVHTFOYWAHTK-UHFFFAOYSA-N
.This structural information is crucial for understanding its reactivity and potential interactions in various chemical environments.
N'-(4-aminophenyl)carbamimidothioic acid can participate in several types of chemical reactions:
The specific outcomes of these reactions depend on the conditions employed (temperature, solvent, concentration) and the nature of the reagents used. For instance, oxidation may yield different products based on whether mild or strong oxidizing agents are applied.
The mechanism by which N'-(4-aminophenyl)carbamimidothioic acid exerts its effects involves interactions with biological macromolecules. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein interactions. Such interactions are critical in biochemical pathways where this compound may act as an inhibitor or modulator.
The physical properties of N'-(4-aminophenyl)carbamimidothioic acid include:
The chemical properties include:
Relevant analyses often involve spectroscopy (NMR, IR) to confirm structure and purity .
N'-(4-aminophenyl)carbamimidothioic acid has several scientific applications:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1